molecular formula C10H11N3O2 B593205 Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 136548-63-5

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B593205
CAS No.: 136548-63-5
M. Wt: 205.217
InChI Key: MHKJKJNLGUXOEF-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of pyrazolo-annulated pyridines, such as this compound, often involves the use of 5 (4)-aminopyrazoles . These are attractive molecular platforms for constructing fused heterocyclic systems . The most common field of application of 5-aminopyrazoles is the synthesis of pyrazolo [3,4- b ]pyridines, whereas 4-aminopyrazoles find use in the synthesis of the isomeric pyrazolo [4,3- b ]pyridines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=CC2=C (C (OCC)=O)C=NN2C=C1 . The InChI key for this compound is PEZWWKGGTIYZPN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 205.213 .

Future Directions

The future directions for research on Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed in compounds with similar structures, this compound may also have potential applications in the development of new therapeutic agents .

Properties

IUPAC Name

ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKJKJNLGUXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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